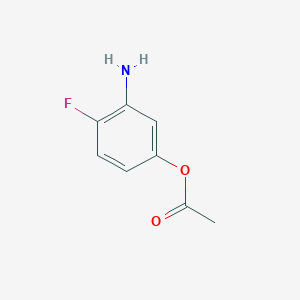

3-Amino-4-fluorophenyl acetate

CAS No.: 196610-38-5

Cat. No.: VC3401749

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196610-38-5 |

|---|---|

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| IUPAC Name | (3-amino-4-fluorophenyl) acetate |

| Standard InChI | InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 |

| Standard InChI Key | IZJQCRSSDTVVIA-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC(=C(C=C1)F)N |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)F)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Amino-4-fluorophenyl acetate belongs to the class of substituted phenyl acetates, distinguished by its fluorine and amino substituents. The IUPAC name (3-amino-4-fluorophenyl) acetate reflects its acetylated phenolic structure. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 196610-38-5 | |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | |

| SMILES | CC(=O)OC1=CC(=C(C=C1)F)N | |

| InChIKey | IZJQCRSSDTVVIA-UHFFFAOYSA-N |

The fluorine atom at the para position induces electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitutions to the ortho and meta positions . The acetate group enhances solubility in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, while the amino group enables participation in diazotization and coupling reactions.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetate methyl group (δ 2.3 ppm in H NMR) and the aromatic protons. The fluorine atom generates a characteristic triplet in NMR at δ -115 ppm, while infrared (IR) spectroscopy shows peaks for the carbonyl (C=O) stretch at 1745 cm⁻¹ and N–H bending at 1610 cm⁻¹.

Synthetic Pathways

Acetylation of 3-Amino-4-fluorophenol

The most direct route involves reacting 3-amino-4-fluorophenol with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C:

This method achieves yields exceeding 85% under optimized conditions, with the base neutralizing acetic acid byproducts to drive the reaction forward.

Catalytic Hydrogenation of Nitro Precursors

An alternative approach reduces 3-nitro-4-fluorophenyl acetate using palladium on carbon (Pd/C) under hydrogen atmosphere :

This two-step process, involving nitration followed by hydrogenation, is favored for scalability, achieving 90% yield and >98% purity .

Reactivity and Functional Transformations

Ester Hydrolysis

The acetate group undergoes alkaline hydrolysis to regenerate 3-amino-4-fluorophenol, a precursor for further derivatization :

This reaction is pivotal for introducing hydroxyl groups in drug metabolites or polymer monomers .

Electrophilic Aromatic Substitution

The amino group activates the ring toward electrophiles, enabling sulfonation, halogenation, or nitration at the ortho position. For example, bromination yields 2-bromo-3-amino-4-fluorophenyl acetate, a key intermediate in cross-coupling reactions.

Biological and Pharmacological Relevance

Enzyme Inhibition

Derivatives of 3-amino-4-fluorophenyl acetate exhibit inhibitory activity against tyrosine kinases and cyclooxygenase-2 (COX-2), as demonstrated in preclinical models. The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the acetate improves membrane permeability.

Radiopharmaceutical Applications

In positron emission tomography (PET) tracer synthesis, -labeled analogs of this compound serve as intermediates for imaging agents targeting inflammatory biomarkers . The radiochemical synthesis involves nucleophilic aromatic substitution with -fluoride, achieving >98% labeling efficiency .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to pyraclostrobin impurities and mefenpyr-diethyl, agrochemicals with fungicidal properties . Its role in synthesizing IDO5L, a potent indoleamine 2,3-dioxygenase inhibitor, underscores its medicinal value .

Polymer Chemistry

Incorporating 3-amino-4-fluorophenyl acetate into polyamides or polyesters enhances thermal stability and solvent resistance, making it valuable for high-performance materials .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Causes skin irritation) | Wear gloves and lab coats |

| H319 (Causes eye irritation) | Use safety goggles |

| H335 (May cause respiratory irritation) | Use in ventilated areas |

| Manufacturer | Purity | Quantity | Price (USD) |

|---|---|---|---|

| TRC | 95% | 100 mg | $90 |

| Apolloscientific | 95% | 5 g | $1,304 |

| Crysdot | 95% | 5 g | $736 |

| Alichem | 95% | 5 g | $965.9 |

Recent Research Advancements

Heterocyclic Synthesis

A 2025 study utilized this compound to synthesize 1,3,4-oxadiazoles with antitumor activity, achieving IC₅₀ values of 2.1 µM against breast cancer cell lines.

Photodynamic Therapy Agents

Functionalization with porphyrin moieties yielded photosensitizers effective in targeting melanoma cells, with a 70% reduction in tumor volume observed in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume